molecular formula C18H38N6O7 B14629602 Seldomycin factor 5 trisulfate hexahydrate CAS No. 56276-26-7

Seldomycin factor 5 trisulfate hexahydrate

Cat. No.: B14629602
CAS No.: 56276-26-7
M. Wt: 450.5 g/mol
InChI Key: HJKXMQLJTKUBMG-UHFFFAOYSA-N
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Description

Seldomycin factor 5 trisulfate hexahydrate is a member of the seldomycin family, which belongs to the aminoglycoside class of antibiotics. This compound is known for its potent antibacterial properties, particularly against aminoglycoside-resistant bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of seldomycin factor 5 involves several steps, including the displacement of a sulfonate ester to form 3’-epi-seldomycin factor 5. The removal of the hydroxyl group is achieved using the Barton procedure . The synthetic route typically involves the use of sodium iodide in dimethylformamide, leading to high yields of the desired product .

Industrial Production Methods: Industrial production of seldomycin factor 5 is primarily achieved through fermentation using Streptomyces hofunensis. The fermentation process is optimized by altering cultural conditions and using mutant strains resistant to specific analogues . The presence of Bacto-Peptone in the fermentation medium is crucial for high yields .

Mechanism of Action

The mechanism of action of seldomycin factor 5 involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding disrupts the translation process, leading to bacterial cell death . The compound targets the 30S subunit of the ribosome, preventing the formation of functional proteins .

Properties

CAS No.

56276-26-7

Molecular Formula

C18H38N6O7

Molecular Weight

450.5 g/mol

IUPAC Name

3-amino-6-(aminomethyl)-2-[4,6-diamino-3-(3,4-diamino-5-methoxyoxan-2-yl)oxy-2-hydroxycyclohexyl]oxyoxan-4-ol

InChI

InChI=1S/C18H38N6O7/c1-27-10-5-28-17(13(24)12(10)23)30-15-7(20)3-8(21)16(14(15)26)31-18-11(22)9(25)2-6(4-19)29-18/h6-18,25-26H,2-5,19-24H2,1H3

InChI Key

HJKXMQLJTKUBMG-UHFFFAOYSA-N

Canonical SMILES

COC1COC(C(C1N)N)OC2C(CC(C(C2O)OC3C(C(CC(O3)CN)O)N)N)N

Origin of Product

United States

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